methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-6(4-13-3-5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIANXKRAADBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Cyclization for 3-Carboxylate Substitution
Copper-catalyzed cyclization of β-aminoalkyl zinc iodides with chloromethyl propenes represents a robust method for constructing 2-substituted piperidines. For instance, reaction of protected β-aminoalkyl zinc iodide 129 with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis yields 5-methylene piperidines (55–85% yield). Subsequent hydrogenation with palladium on carbon selectively reduces the exocyclic double bond to furnish 5-methyl derivatives, which can be further functionalized at the 3-position via esterification (Scheme 1A).
Key Reaction Conditions
Reductive Cyclization of 6-Oxoamino Acids
Reductive cyclization of 6-oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents to enones, offers a stereoselective route to 2,6-disubstituted piperidines. For example, stereoselective reduction of imine intermediates derived from L-serine generates pipecolic acid derivatives, which are esterified to yield methyl 3-carboxylate piperidines (Scheme 1B). This method produces inseparable diastereoisomers, necessitating chromatographic resolution for enantiopure products.
Introduction of the Trifluoroacetyl-Amino Group
The trifluoroacetyl (TFA) group at position 5 is typically introduced via acylation of a primary amine. Two principal methods are employed: direct acylation and in situ protection during cyclization .
Direct N-Acylation with Trifluoroacetic Anhydride
Treatment of 5-aminopiperidine-3-carboxylate derivatives with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C quantitatively affords the TFA-protected amine. For instance, reacting methyl 5-aminopiperidine-3-carboxylate with 1.2 equivalents of TFAA in the presence of triethylamine achieves >90% conversion within 2 hours.
Optimized Parameters
Sequential Protection-Cyclization-Acylation
An alternative approach involves incorporating the TFA group during piperidine ring formation. Bambal and Kemmitt’s Pd-trimethylenemethane (TMM) cycloaddition with aziridines generates 5-methylene piperidines, which undergo hydroamination to introduce the amine, followed by acylation (Scheme 2A). This one-pot method minimizes intermediate isolation, improving overall yield (70–78%).
Methyl Esterification at Position 3
Esterification of the 3-carboxylic acid is commonly achieved via Fischer esterification or carbodiimide-mediated coupling .
Acid-Catalyzed Fischer Esterification
Heating piperidine-3-carboxylic acid with excess methanol in the presence of sulfuric acid (5 mol%) at reflux for 12 hours provides the methyl ester in 85–92% yield. This method is preferred for its simplicity and scalability, though it requires rigorous drying to prevent hydrolysis.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions (DCC/DMAP) in DCM at 0°C efficiently couple the carboxylic acid with methanol, achieving 88–94% yield. This method avoids strong acids, preserving the TFA group’s integrity.
Integrated Synthetic Routes
Route A: Cyclization-First Approach
- Piperidine Formation : Copper-catalyzed cyclization of β-aminoalkyl zinc iodide 129 yields 5-methylene piperidine.
- Hydrogenation : Pd/C-mediated hydrogenation saturates the exocyclic double bond.
- Esterification : Fischer esterification introduces the methyl ester.
- Acylation : TFAA treatment installs the TFA group.
Route B: Acylation-First Approach
- Linear Precursor Synthesis : Conjugate addition of organozinc reagents to enones forms 6-oxoamino acids.
- Reductive Cyclization : NaBH4-mediated cyclization generates the piperidine core.
- Simultaneous Esterification/Acylation : Parallel treatment with methanol/TFAA under Mitsunobu conditions.
Overall Yield : 58% (three steps).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds similar to methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A study highlighted that certain piperidine derivatives could suppress the proliferation of chronic myeloid leukemia (CML) cells effectively, suggesting their potential as drug candidates for treating this malignancy .
Pharmacological Studies:
The pharmacokinetic profiles of piperidine derivatives have been extensively studied. For example, one compound demonstrated a half-life of over 4 hours and a bioavailability of 24% in rat models, indicating favorable absorption characteristics that could translate into clinical efficacy . Such profiles are critical for the development of new therapeutic agents.
Synthetic Organic Chemistry
Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique trifluoroacetyl moiety enhances its reactivity in various chemical transformations, making it valuable for synthesizing complex organic molecules. The compound can be utilized in the synthesis of other biologically active compounds through reactions such as nucleophilic substitution and acylation.
Potential Therapeutic Uses
Neurological Applications:
Piperidine derivatives have been investigated for their neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Studies:
- Chronic Myeloid Leukemia (CML): A specific study on a derivative indicated significant inhibition of BCR-ABL autophosphorylation and downstream signaling pathways, leading to reduced cell proliferation in CML models .
- Neuroprotection: Preliminary studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in neurodegenerative diseases.
Data Tables
Mechanism of Action
The mechanism of action of methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and carbamate group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate | Piperidine | 5-(Trifluoroacetyl)amino, 3-methyl ester | Trifluoroacetyl, ester |
| Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-D/L-oct-7-enpyranoside (14a/14b) | Oct-enpyranoside | Benzyl ethers, trifluoroacetyl amino | Trifluoroacetyl, benzyl ethers, unsaturated bond |
| 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide | Furopyridine | Trifluoroethylamino, oxadiazole | Trifluoroethyl, oxadiazole, carboxamide |
Analysis :
- Trifluoroacetyl vs. Trifluoroethyl: The trifluoroacetyl group in the target compound offers stronger electron-withdrawing effects compared to the trifluoroethylamino group in the furopyridine derivative, influencing reactivity and binding interactions .
Analysis :
- The target compound’s synthesis likely involves trifluoroacetylation of a piperidine precursor, analogous to the methods in . However, the yield for 14a/14b improved from 32% to 70% under optimized chromatography conditions (hexane-EtOAc 15:1 vs. 9:1), suggesting solvent polarity critically affects trifluoroacetyl-group retention .
- The furopyridine derivative () employs a multi-step synthesis, including oxadiazole ring formation, highlighting the complexity of introducing heterocycles compared to straightforward acylation .
Physicochemical Properties
Table 3: Property Comparison
Analysis :
- The target compound’s methyl ester and trifluoroacetyl group balance lipophilicity (LogP ~1.8), whereas 14a/14b’s benzyl ethers increase LogP to ~3.2, reducing aqueous solubility .
- The furopyridine derivative’s oxadiazole and carboxamide groups improve solubility compared to the target compound, though its melting point indicates thermal instability .
Biological Activity
Methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate is a synthetic compound belonging to the piperidine derivatives, which are known for their diverse biological activities. This compound features a unique structure that enhances its potential therapeutic applications. The trifluoroacetyl group significantly influences its lipophilicity and stability, making it a valuable candidate for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.19 g/mol. The structural features include:
- Piperidine Ring : A six-membered heterocyclic amine core.
- Trifluoroacetyl Group : Enhances reactivity and binding affinity.
- Carboxylic Acid Functional Group : Contributes to its biological activity and solubility.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways.
Biological Activity Evaluation
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that the compound exhibits potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
- Cytotoxicity Studies : In vitro assessments using cell lines like HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) demonstrated promising results regarding cytotoxicity. The compound showed selective toxicity, with lower effects on normal cells compared to cancerous cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
What are the critical considerations for designing a multi-step synthesis route for methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate?
Level : Basic
Answer :
The synthesis of this compound typically involves sequential functionalization of the piperidine ring. Key steps include:
Amino Protection : Introducing the trifluoroacetyl group to the piperidine nitrogen, often using trifluoroacetic anhydride under anhydrous conditions.
Carboxylation : Esterification at the 3-position using methyl chloroformate in the presence of a base like triethylamine.
Purification : Recrystallization or column chromatography to isolate the product, with solvent selection (e.g., ethanol or ethyl acetate) critical for yield optimization .
Reaction monitoring via TLC or HPLC ensures intermediate purity. Contamination risks (e.g., unreacted starting materials) must be mitigated through rigorous washing steps .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural confirmation?
Level : Advanced
Answer :
Contradictions in spectral data often arise from conformational dynamics or impurities. Methodological approaches include:
- 2D NMR (HSQC, HMBC) : Resolves signal overlap by correlating carbon-proton couplings, especially for piperidine ring protons and trifluoroacetyl groups .
- Deuterated Solvent Screening : Testing in DMSO-d6 vs. CDCl3 can clarify hydrogen bonding effects on chemical shifts.
- Comparative Analysis : Cross-referencing with analogous compounds (e.g., ethyl piperidine carboxylates) in databases like PubChem .
Example Table : NMR Data Comparison
| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Solvent | Reference |
|---|---|---|---|---|
| Piperidine H-5 | 3.2–3.5 | 3.4 | CDCl3 | |
| Trifluoroacetyl | 7.1–7.3 | 7.2 | DMSO-d6 |
What strategies optimize reaction yields for the trifluoroacetylation step?
Level : Advanced
Answer :
Yield optimization involves:
- Catalyst Screening : Lewis acids like BF3·Et2O enhance electrophilicity of trifluoroacetic anhydride .
- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., over-acylation) .
- Stoichiometry : A 1.2:1 molar ratio of trifluoroacetic anhydride to amine ensures complete reaction .
Table : Yield vs. Reaction Conditions
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 25 | 45 | 85 |
| BF3·Et2O | 0 | 78 | 95 |
How is the metabolic stability of this compound assessed in preclinical studies?
Level : Advanced
Answer :
Metabolic stability assays involve:
Microsomal Incubation : Liver microsomes (human/rat) are used with NADPH cofactor. Samples are analyzed via LC-MS/MS at 0, 15, 30, and 60 minutes .
Half-Life Calculation : Degradation rates are modeled using first-order kinetics.
Structural Modifications : If instability is observed (e.g., ester hydrolysis), methyl-to-ethyl ester substitution may improve resistance .
What analytical methods validate the compound’s stability under varying storage conditions?
Level : Basic
Answer :
- Accelerated Stability Testing : Samples are stored at 40°C/75% RH for 1–3 months.
- HPLC Purity Checks : Degradation products (e.g., hydrolyzed carboxylate) are quantified .
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C) .
How can researchers resolve low activity in biological assays despite high compound purity?
Level : Advanced
Answer :
Contradictory bioactivity data may stem from:
- Stereochemical Issues : Chiral centers (e.g., piperidine 3-position) require absolute configuration confirmation via X-ray crystallography or chiral HPLC .
- Solubility Limitations : Use DMSO stock solutions with <0.1% v/v in assay buffers to prevent precipitation .
- Target Engagement Studies : SPR or ITC assays verify binding affinity, ruling out false negatives from assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
